

(Z)-ethene-1,2-diol structural formula and properties

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Compound of Interest

Compound Name: (Z)-Ethene-1,2-diol

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An In-depth Technical Guide to (Z)-Ethene-1,2-diol

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and significance of **(Z)-ethene-1,2-diol**, a molecule of considerable interest in the field of prebiotic chemistry. This document is intended for researchers, scientists, and drug development professionals who wish to understand the fundamental characteristics and potential relevance of this reactive enol intermediate.

Structural Formula and Isomerism

(Z)-Ethene-1,2-diol, also known as cis-1,2-ethenediol, is an organic compound with the chemical formula $C_2H_4O_2$.^[1] It is characterized by a carbon-carbon double bond with two hydroxyl (-OH) groups on the same side of the double bond, giving it the (Z) or cis configuration.^[2] This molecule is the enol tautomer of glycolaldehyde, the simplest hydroxy aldehyde.^[2] The tautomeric relationship between **(Z)-ethene-1,2-diol** and glycolaldehyde is a critical aspect of its chemistry, particularly in the context of the formose reaction.

Key Structural Features:

- Molecular Formula: $C_2H_4O_2$ ^[1]
- IUPAC Name: **(Z)-ethene-1,2-diol**
- Synonyms: cis-1,2-Ethenediol, (Z)-1,2-Ethenediol^[1]

- Isomeric SMILES: C(=C\O)\O[\[1\]](#)
- InChI Key: JMC RDEB JJP RTPV-UPHRSURJSA-N[\[3\]](#)

Physicochemical and Spectroscopic Properties

(Z)-Ethene-1,2-diol is a highly reactive and transient species, making the experimental determination of its bulk properties challenging. Most of the available data is derived from gas-phase studies and computational chemistry.

Tabulated Physicochemical Properties

Property	Value	Source
Molecular Weight	60.052 g/mol	[1]
Exact Mass	60.021129366 u	[1]
Boiling Point (Predicted)	153.2°C at 760 mmHg	[1]
Flash Point (Predicted)	69.2°C	[1]
Density (Predicted)	1.196 g/cm ³	[1]
Vapor Pressure (Predicted)	1.25 mmHg at 25°C	[1]
logP (Predicted)	0.57360	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]

Spectroscopic Data

The gas-phase identification and characterization of **(Z)-ethene-1,2-diol** have been achieved primarily through rotational spectroscopy.[\[4\]](#)[\[5\]](#) This technique is highly sensitive to the molecular geometry and allows for the unambiguous identification of this transient molecule.

Rotational Spectroscopy:

The rotational spectrum of **(Z)-ethene-1,2-diol** has been measured in the millimeter-wave region.^[5] The analysis of the spectrum, supported by high-level quantum-chemical calculations, has provided precise rotational constants and other spectroscopic parameters. These data are crucial for the potential detection of **(Z)-ethene-1,2-diol** in interstellar space.^[4]^[5]

Synthesis and Reactivity

Due to its high reactivity, **(Z)-ethene-1,2-diol** is typically generated in the gas phase for immediate analysis. The most effective method for its synthesis is through the flash vacuum pyrolysis of a suitable precursor.^[4]^[5]

Experimental Protocol: Gas-Phase Synthesis via Flash Vacuum Pyrolysis

This protocol describes the generation of **(Z)-ethene-1,2-diol** through the retro-Diels-Alder reaction of bis-exo-5-norbornene-2,3-diol.^[4]^[5]

Apparatus:

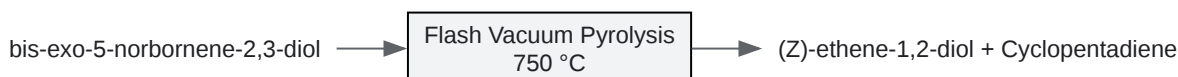
A flash vacuum pyrolysis (FVP) apparatus is required, consisting of a quartz tube furnace, a precursor inlet system, and a high-vacuum system. The outlet of the pyrolysis tube is coupled to a spectroscopic detection system, such as a millimeter-wave spectrometer. A general setup for FVP is described in the literature.^[6]

Procedure:

- The precursor, bis-exo-5-norbornene-2,3-diol, is placed in the inlet system.
- The pyrolysis tube is heated to a temperature of 750 °C.^[4]^[5]
- The precursor is slowly sublimated and carried through the hot pyrolysis tube under high vacuum.
- The high temperature induces a retro-Diels-Alder reaction, cleaving the precursor into **(Z)-ethene-1,2-diol** and cyclopentadiene.^[5]

- The resulting gas mixture flows directly into the spectrometer for analysis.

Reaction Scheme:



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Caption: Workflow for the gas-phase synthesis of **(Z)-ethene-1,2-diol**.

Reactivity and Tautomerism

(Z)-Ethene-1,2-diol is a highly reactive intermediate.^[2] Its primary reactivity stems from its enol structure, which makes it a potent nucleophile. The most significant aspect of its reactivity is its tautomerization to the more stable keto form, glycolaldehyde.^[2] This equilibrium is fundamental to its role in chemical synthesis, particularly in the formose reaction. The (Z)-isomer is thought to be stabilized by intramolecular hydrogen bonding.^[2]

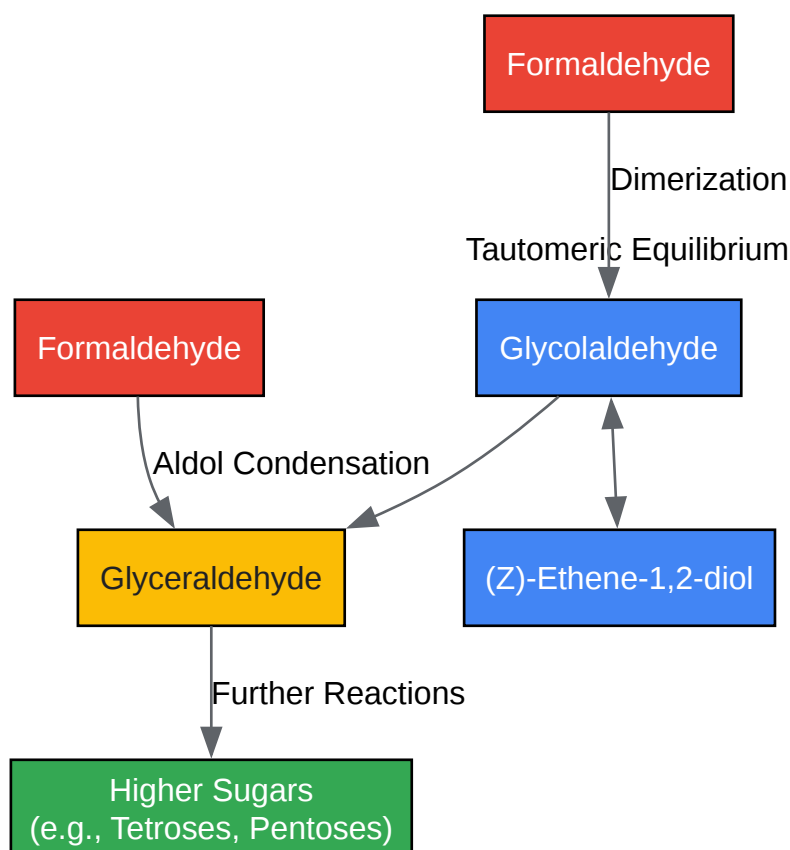
Role in Prebiotic Chemistry: The Formose Reaction

(Z)-Ethene-1,2-diol, as the enol tautomer of glycolaldehyde, is a key intermediate in the formose reaction.^{[4][5]} The formose reaction is a plausible prebiotic pathway for the formation of sugars from formaldehyde, a simple molecule believed to be abundant on early Earth.^{[7][8]}

The reaction is autocatalytic, with glycolaldehyde (and thus its enol form) catalyzing the formation of more complex sugars.^{[7][9]} The mechanism involves a series of aldol condensations, retro-aldol reactions, and isomerizations.^[10]

The Formose Reaction Pathway

The following diagram illustrates the central role of the glycolaldehyde/**(Z)-ethene-1,2-diol** tautomeric pair in the initial steps of the formose reaction, leading to the formation of more complex sugars.



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Caption: Simplified pathway of the Formose Reaction highlighting the role of the Glycolaldehyde/(Z)-Ethene-1,2-diol tautomer.

The involvement of **(Z)-ethene-1,2-diol** in the formose reaction underscores its potential significance in the origins of life, as the formation of sugars is a critical step towards the synthesis of more complex biomolecules like RNA.

Conclusion

(Z)-Ethene-1,2-diol is a fascinating and highly reactive molecule whose importance lies in its role as a transient intermediate in fundamental chemical processes. While its instability precludes many traditional applications, its study provides valuable insights into reaction mechanisms, particularly the formose reaction and its implications for prebiotic chemistry. The continued investigation of **(Z)-ethene-1,2-diol**, especially through advanced spectroscopic techniques and computational modeling, will undoubtedly further our understanding of the chemical origins of life.

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